methyl 3-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate
説明
特性
IUPAC Name |
methyl 3-[[2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-33-21-8-6-20(7-9-21)29-10-12-30(13-11-29)22-15-24(27-17-26-22)35-16-23(31)28-19-5-3-4-18(14-19)25(32)34-2/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDJTLFFHBJJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include nucleophilic substitution, condensation, and esterification reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
methyl 3-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学的研究の応用
methyl 3-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammation.
作用機序
The mechanism of action of methyl 3-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells, suggesting its role in reducing inflammation. Additionally, it may exert neuroprotective effects by reducing endoplasmic reticulum stress and apoptosis in neuronal cells .
類似化合物との比較
Comparison with Structural and Functional Analogs
Structural Comparisons
The compound’s closest analogs include piperazine-based sulfonamides, aryl amides, and pyrimidine derivatives. Key distinctions arise from its unique combination of substituents:
Key Observations :
- Ester vs. Sulfonyl : The methyl benzoate ester could improve lipophilicity and membrane permeability compared to sulfonamide-based derivatives, which often exhibit higher polarity .
- Piperazine Substitution : The 4-methoxyphenyl group on the piperazine ring may confer selectivity toward serotonin or dopamine receptors, a feature observed in related antipsychotic agents .
Pharmacological Hypotheses
While direct activity data for the target compound is unavailable, structural parallels suggest:
- Antimicrobial Potential: The pyrimidine-sulfanyl moiety resembles dapsone derivatives, which inhibit dihydrofolate reductase in bacteria .
- Anticancer Activity : Piperazine-pyrimidine hybrids (e.g., imatinib analogs) often target tyrosine kinases; the benzoate ester may modulate pharmacokinetics .
- Metabolic Stability : The ester group could render the compound a prodrug, with hydrolysis yielding a bioactive carboxylic acid metabolite .
生物活性
Methyl 3-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate, a complex organic compound, exhibits various biological activities that make it a subject of interest in medicinal chemistry. Its structural components include piperazine and pyrimidine moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : Methyl 3-[[2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
- CAS Number : 1251699-33-8
- Molecular Weight : 493.58 g/mol
- Chemical Formula : C25H27N5O4S
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Research indicates that it can inhibit the production of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α) in stimulated human microglia cells. This suggests a potential role in reducing neuroinflammation, which is critical in various neurological disorders.
Additionally, the compound may provide neuroprotective effects by mitigating endoplasmic reticulum stress and apoptosis in neuronal cells. Such mechanisms highlight its potential therapeutic applications in neurodegenerative diseases.
Anti-inflammatory Activity
The compound has shown significant anti-inflammatory properties through various in vitro studies. The inhibition of TNF-α production is particularly noteworthy, as elevated levels of this cytokine are associated with chronic inflammatory conditions.
| Study | Cell Type | Effect Observed | Concentration Tested |
|---|---|---|---|
| Human microglia | Inhibition of TNF-α production | Various concentrations |
Neuroprotective Effects
In studies examining neuronal cell lines, methyl 3-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate demonstrated a reduction in apoptosis rates under stress conditions.
| Study | Cell Type | Effect Observed | Mechanism |
|---|---|---|---|
| Neuronal cells | Reduced apoptosis under ER stress | Modulation of apoptotic pathways |
Case Studies and Research Findings
Recent research has focused on the synthesis and biological evaluation of similar compounds, exploring their potential as anti-tubercular agents. For instance, derivatives with similar structural features have been synthesized and evaluated against Mycobacterium tuberculosis, showing promising anti-tubercular activity with IC90 values ranging from 3.73 to 40.32 μM . While these studies do not directly evaluate methyl 3-[2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamido]benzoate, they highlight the relevance of piperazine derivatives in antimicrobial research.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimization involves adjusting reaction conditions (e.g., temperature, solvent, catalyst loading) and purification techniques. For example:
- Solvent selection : Polar aprotic solvents like DMF improve reaction efficiency compared to THF or DCM .
- Catalyst optimization : Pd/C (3% loading) under hydrogen gas enhances reduction steps without over-reducing sensitive functional groups .
- Purification : Reverse-phase HPLC or crystallization from ethanol/water mixtures enhances purity (>95%) .
Table 1 : Synthesis Optimization Parameters
| Parameter | Tested Range | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|---|
| Temperature | 50–100°C | 80°C | +25% | |
| Solvent | DMF, THF | DMF | +15% purity | |
| Catalyst Loading | 1–5% Pd/C | 3% Pd/C | 98% conversion |
Q. What spectroscopic methods are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the methoxyphenyl, pyrimidine, and benzoate moieties. Key signals include δ 3.8 ppm (methoxy) and δ 8.1–8.3 ppm (pyrimidine protons) .
- Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H] at m/z 523.18) .
- X-ray Crystallography : Resolves bond angles and stereochemistry, critical for validating synthetic accuracy .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based assays to test inhibition of kinases or phosphatases (IC values).
- Receptor Binding Studies : Surface plasmon resonance (SPR) quantifies binding affinity (K) to targets like serotonin receptors .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study to identify critical functional groups?
- Methodological Answer :
- Analog Synthesis : Modify the methoxy group (e.g., ethoxy, hydroxyl), piperazine ring (e.g., substituents at N-atom), or benzoate ester (e.g., hydrolysis to carboxylic acid) .
- Biological Testing : Compare IC values across analogs using standardized assays (e.g., kinase inhibition).
- Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions with binding pockets .
Table 2 : SAR of Key Analogs
| Modification | IC (nM) | Key Finding | Reference |
|---|---|---|---|
| Methoxy → Ethoxy | 8 (vs. 15) | Enhanced potency | |
| Piperazine → Piperidine | Inactive | Critical for receptor binding |
Q. How to resolve contradictions in biological activity data across experimental models?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), buffer pH, and incubation times .
- Pharmacokinetic Analysis : Measure metabolic stability (e.g., liver microsomes) to assess bioavailability differences .
- Data Normalization : Use positive controls (e.g., staurosporine for cytotoxicity) to calibrate inter-lab variability .
Q. What methodologies assess environmental fate and ecotoxicological impact?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
